AA-T3A-C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

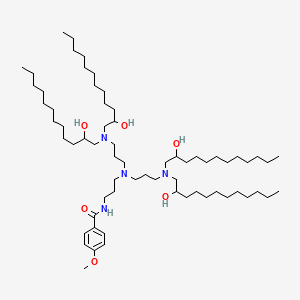

Structure

2D Structure

Properties

Molecular Formula |

C65H126N4O6 |

|---|---|

Molecular Weight |

1059.7 g/mol |

IUPAC Name |

N-[3-[bis[3-[bis(2-hydroxydodecyl)amino]propyl]amino]propyl]-4-methoxybenzamide |

InChI |

InChI=1S/C65H126N4O6/c1-6-10-14-18-22-26-30-34-41-60(70)55-68(56-61(71)42-35-31-27-23-19-15-11-7-2)53-39-51-67(50-38-49-66-65(74)59-45-47-64(75-5)48-46-59)52-40-54-69(57-62(72)43-36-32-28-24-20-16-12-8-3)58-63(73)44-37-33-29-25-21-17-13-9-4/h45-48,60-63,70-73H,6-44,49-58H2,1-5H3,(H,66,74) |

InChI Key |

ADWWRKPNPJUOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CN(CCCN(CCCNC(=O)C1=CC=C(C=C1)OC)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: AA-T3A-C12 LNP for Liver Fibrosis Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver fibrosis is a pathological wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1][2] Activated hepatic stellate cells (HSCs) are the primary source of ECM production during fibrogenesis, making them a key target for anti-fibrotic therapies.[2][3] Heat Shock Protein 47 (HSP47), a collagen-specific molecular chaperone, is crucial for collagen biosynthesis and is overexpressed in activated HSCs.[4] Therefore, silencing HSP47 expression using small interfering RNA (siRNA) presents a promising therapeutic strategy.

A significant challenge in RNA-based therapies is the targeted delivery of the therapeutic payload to specific cell types. The AA-T3A-C12 lipid nanoparticle (LNP) system is an advanced delivery platform designed for this purpose. This compound is an anisamide-tethered ionizable lipidoid. The anisamide ligand specifically targets the sigma receptor, which is overexpressed on the surface of activated HSCs. This "lock-and-key" mechanism facilitates selective uptake of the LNP by the target cells.

These application notes provide a detailed protocol for the preparation of this compound LNPs encapsulating siHSP47 (this compound/siHSP47) and their application in a preclinical mouse model of liver fibrosis.

Key Features of this compound LNPs

-

Targeted Delivery: Anisamide ligand facilitates targeted delivery to activated HSCs via the sigma receptor.

-

High Potency: Achieves significant silencing of the target gene, HSP47, in activated fibroblasts. In a preclinical liver fibrosis model, this compound enabled approximately 65% silencing of HSP47, proving to be twice as potent as the FDA-approved MC3 lipid.

-

Therapeutic Efficacy: Significantly reduces collagen deposition and alleviates liver fibrosis in animal models.

-

Optimized Formulation: Prepared via microfluidic mixing to ensure consistent particle size and high siRNA encapsulation efficiency.

Experimental Protocols

Protocol: Preparation of this compound/siHSP47 LNPs

This protocol details the formulation of this compound LNPs using a microfluidic mixing method.

Materials and Reagents:

-

Anisamide-tethered lipidoid (this compound)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

C14-PEG2000 (Lipid-anchored polyethylene glycol)

-

siRNA targeting HSP47 (siHSP47)

-

Ethanol (RNase-free)

-

Acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis device (e.g., MWCO 100,000 Dalton)

Procedure:

-

Prepare the Ethanol-Lipid Phase:

-

Dissolve this compound, DSPC, cholesterol, and C14-PEG2000 in ethanol.

-

The recommended molar ratio is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : C14-PEG2000).

-

-

Prepare the Aqueous Phase:

-

Dissolve the siHSP47 payload in the acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Rapidly mix the ethanol-lipid solution with the acidic aqueous siRNA solution. A typical volumetric ratio is 1:3 (ethanol:aqueous). This process facilitates the self-assembly of the LNPs with the siRNA encapsulated.

-

-

Purification and Buffer Exchange:

-

Remove residual ethanol and neutralize the pH by dialyzing the LNP solution against sterile PBS (pH 7.4) for at least 2 hours at room temperature.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the prepared LNPs at 4°C.

-

Protocol: Characterization of LNPs

Parameters to Measure:

-

Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).

-

siRNA Encapsulation Efficiency (EE): Determine using a nucleic acid quantification assay (e.g., RiboGreen assay) to compare the amount of siRNA before and after LNP lysis.

-

Zeta Potential: Measure to determine the surface charge of the nanoparticles.

Protocol: In Vivo Efficacy in a Liver Fibrosis Mouse Model

This protocol outlines the use of a Carbon tetrachloride (CCl4)-induced liver fibrosis model.

Materials and Reagents:

-

6-8 week old male C57BL/6 mice

-

Carbon tetrachloride (CCl4)

-

Corn oil

-

This compound/siHSP47 LNPs (prepared as in Protocol 3.1)

-

Control LNP (e.g., encapsulating a non-targeting siRNA)

-

Saline solution

Procedure:

-

Induction of Liver Fibrosis:

-

Administer CCl4 intraperitoneally to mice twice a week for 4-6 weeks. A common dose is 1 mL/kg body weight of a 10% CCl4 solution in corn oil.

-

-

LNP Administration:

-

After the fibrosis induction period, administer the this compound/siHSP47 LNPs via intravenous (i.v.) injection.

-

A typical dose might range from 0.5 to 1.5 mg siRNA per kg of body weight.

-

Include control groups: a saline-treated group, a control LNP-treated group, and a CCl4-only group.

-

-

Sample Collection and Analysis:

-

Sacrifice mice 48-72 hours after the final LNP injection.

-

Collect blood serum to analyze liver injury markers (e.g., ALT, AST).

-

Harvest liver tissue for downstream analysis.

-

-

Efficacy Assessment:

-

Gene Silencing: Quantify HSP47 mRNA and protein levels in liver lysates using qRT-PCR and Western blot, respectively.

-

Histological Analysis: Perform Sirius Red staining on liver sections to visualize and quantify collagen deposition.

-

Immunofluorescence: Stain liver sections for fibrosis markers such as α-SMA (alpha-smooth muscle actin) to identify activated HSCs.

-

Data Presentation

Table 1: Physicochemical Properties of this compound/siRNA LNPs

| Parameter | Value |

| Lipid Composition (Molar Ratio) | This compound / DSPC / Cholesterol / C14-PEG2000 (50:10:38.5:1.5) |

| Average Particle Size (Diameter) | ~80-100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| siRNA Encapsulation Efficiency | > 90% |

| Surface Charge (Zeta Potential) | Near-neutral at physiological pH |

Note: Exact values may vary slightly between batches and should be determined empirically.

Table 2: Summary of In Vivo Efficacy in Liver Fibrosis Model

| Treatment Group | Key Finding | Reference |

| This compound/siHSP47 LNP | ~65% silencing of HSP47 expression in the liver. | |

| 2-fold more potent than MC3-based LNPs. | ||

| Significant reduction in collagen deposition and liver fibrosis. | ||

| Control Groups (e.g., MC3 LNP) | Lower HSP47 silencing efficiency compared to this compound. |

Visualized Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow from LNP formulation to in vivo efficacy analysis.

Mechanism of Action and Signaling Pathway

Caption: Targeted delivery and mechanism of action of this compound/siHSP47 LNPs.

References

- 1. siRNA- and miRNA-based therapeutics for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic Stellate Cells in Liver Fibrosis and siRNA-Based Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ligand-tethered-lipid-nanoparticles-for-targeted-rna-delivery-to-treat-liver-fibrosis - Ask this paper | Bohrium [bohrium.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing AA-T3A-C12 LNP Encapsulation Efficiency

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with the ionizable lipid AA-T3A-C12.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs that can lead to suboptimal encapsulation efficiency.

| Observation/Issue | Potential Cause | Suggested Solution |

| Low Encapsulation Efficiency (<80%) | Suboptimal N/P Ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) of the nucleic acid cargo is critical for efficient complexation.[1] | Systematically vary the N/P ratio. A common starting point is a ratio between 3:1 and 6:1. Prepare several small-scale formulations with varying N/P ratios and measure the encapsulation efficiency for each to determine the optimal ratio for your specific payload. |

| Incorrect pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic environment to become protonated and positively charged, which is essential for electrostatic interaction with the negatively charged nucleic acid cargo.[2][3] | Ensure the aqueous buffer containing the nucleic acid is at an acidic pH, typically between 3.0 and 5.0. The optimal pH can be payload-dependent, so it is advisable to test a narrow range (e.g., pH 3.5, 4.0, 4.5). | |

| Inappropriate Flow Rate Ratio (FRR): In microfluidic mixing systems, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate significantly impacts nanoparticle formation and encapsulation.[1] | An FRR of 3:1 (aqueous:organic) is a widely used starting point and has been shown to achieve high encapsulation efficiencies (>95%).[1] If experiencing issues, consider small adjustments to this ratio. | |

| High Polydispersity Index (PDI > 0.2) | Poor Lipid Mixing: Inefficient mixing of the lipid and aqueous phases can lead to a heterogeneous population of nanoparticles with varying sizes and encapsulation efficiencies. | Optimize the total flow rate (TFR) in your microfluidic system. A higher TFR generally leads to more rapid and uniform mixing. Ensure the microfluidic cartridge is not clogged and is functioning correctly. |

| Inappropriate Lipid Ratios: The molar ratios of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are crucial for the formation of stable and uniform LNPs. | A common molar ratio for LNPs is in the range of 40-50% ionizable lipid, 10-12% helper lipid, 38-45% cholesterol, and 1-2% PEG-lipid. For this compound, a reported molar ratio is 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:C14-PEG2000). Adhering to established ratios is a good starting point. | |

| Particle Aggregation | Neutral Zeta Potential: A zeta potential close to neutral can lead to nanoparticle aggregation. | While LNPs are designed to have a near-neutral charge at physiological pH, a slightly negative zeta potential can help maintain colloidal stability. This is influenced by the LNP composition and the surrounding buffer. Ensure the final buffer after dialysis or purification is appropriate. |

| Insufficient PEG-Lipid: The PEGylated lipid component provides a steric barrier that prevents aggregation. | While excess PEG-lipid can hinder cellular uptake, too little can lead to instability. The typical range of 1-2 mol% is a good starting point. |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving high encapsulation efficiency with the ionizable lipid this compound?

A1: The key is the pH-dependent charge of the this compound ionizable lipid. At an acidic pH (typically pH 3-5), the amine groups in this compound become protonated, resulting in a positive surface charge. This positive charge facilitates the electrostatic interaction and complexation with the negatively charged phosphate backbone of the nucleic acid payload (e.g., mRNA, siRNA). During the formulation process, typically using a microfluidic device, the rapid mixing of the acidic aqueous phase containing the nucleic acid with the ethanol phase containing the lipids allows for the self-assembly of LNPs with the payload encapsulated within the core.

Q2: How do the different lipid components in the formulation contribute to encapsulation efficiency?

A2: Each lipid component plays a crucial role:

-

Ionizable Lipid (this compound): As the primary driver of encapsulation, its positive charge at low pH is essential for binding the nucleic acid cargo.

-

Helper Lipid (e.g., DSPC): These phospholipids contribute to the structural integrity and stability of the LNP. They can also influence the fusogenicity of the LNP, which is important for endosomal escape and payload delivery.

-

Cholesterol: Cholesterol is a structural component that modulates the fluidity and stability of the lipid bilayer, which can impact payload retention.

-

PEGylated Lipid (e.g., C14-PEG2000): This component forms a hydrophilic corona on the surface of the LNP, which controls particle size and prevents aggregation during formulation. However, the amount of PEG-lipid needs to be optimized, as too much can negatively affect cellular uptake.

Q3: What is the recommended method for measuring the encapsulation efficiency of this compound LNPs?

A3: A widely used and reliable method is a fluorescence-based assay, such as the Quant-iT RiboGreen assay. The principle of this method is to measure the amount of accessible (unencapsulated) nucleic acid. The process involves two measurements:

-

The fluorescence of the LNP sample is measured in the presence of a fluorescent dye that binds to nucleic acids. This gives a reading for the free, unencapsulated nucleic acid.

-

The LNP sample is then lysed by adding a detergent (e.g., Triton X-100) to disrupt the lipid bilayer and release the encapsulated nucleic acid. The fluorescence is measured again to determine the total amount of nucleic acid.

The encapsulation efficiency is then calculated using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Q4: Can the type of nucleic acid payload (e.g., mRNA vs. siRNA) affect the optimal formulation parameters for this compound LNPs?

A4: Yes, the characteristics of the nucleic acid payload, such as size and structure, can influence the optimal formulation parameters. For instance, longer mRNA molecules may require different N/P ratios or lipid compositions for efficient condensation and encapsulation compared to shorter siRNA molecules. Therefore, it is essential to empirically optimize the formulation for each new payload.

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing system.

Materials:

-

Ionizable lipid this compound

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

PEGylated lipid (e.g., C14-PEG2000)

-

Nucleic acid payload (e.g., mRNA, siRNA)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Dissolve this compound, DSPC, cholesterol, and C14-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration will depend on the microfluidic system and desired final LNP concentration. A typical starting concentration is 10-20 mM.

-

-

Prepare the Aqueous-Nucleic Acid Solution:

-

Dissolve the nucleic acid payload in 50 mM citrate buffer (pH 4.0). The concentration should be calculated to achieve the desired N/P ratio when mixed with the lipid solution.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the aqueous-nucleic acid solution into their respective syringes.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

-

Set the total flow rate (TFR). This will depend on the specific microfluidic device but is often in the range of 2-12 mL/min.

-

Initiate the mixing process and collect the resulting LNP dispersion.

-

-

Purification and Buffer Exchange:

-

The collected LNP solution will contain ethanol and be at an acidic pH. It must be purified and buffer-exchanged into a physiological buffer (e.g., PBS, pH 7.4).

-

This is typically achieved through dialysis or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the final LNP formulation for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

-

Visual Guides

Caption: Troubleshooting logic for low encapsulation efficiency.

Caption: Workflow for this compound LNP formulation.

References

Troubleshooting low transfection efficiency with AA-T3A-C12

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the ionizable cationic lipidoid AA-T3A-C12, particularly in achieving high-efficiency transfection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an ionizable cationic lipidoid specifically designed for the formation of lipid nanoparticles (LNPs) to deliver RNA payloads, such as siRNA, into cells.[1][2] Its structure includes a polyamine core, four 12-carbon tails, and a tethered anisamide ligand.[1] This anisamide ligand targets the sigma receptor, which is overexpressed on certain cell types like activated fibroblasts, facilitating targeted delivery.[1][3] this compound is typically formulated with other lipids, such as DSPC, cholesterol, and a PEG-lipid, to create LNPs that encapsulate and protect the nucleic acid cargo.

Q2: What are the primary applications for this compound?

This compound has been successfully used to deliver siRNA to activated fibroblasts to reduce the expression of target genes, demonstrating its potential in treating conditions like liver fibrosis. Its targeting mechanism makes it suitable for delivering RNA therapeutics to cells that overexpress the sigma receptor.

Q3: I am seeing low transfection efficiency. What are the most common causes?

Low transfection efficiency can stem from several factors. The most common issues include suboptimal lipid nanoparticle (LNP) formulation, poor quality of the nucleic acid payload, unhealthy or inappropriate cell conditions, and procedural errors during transfection. A systematic approach to troubleshooting these areas is recommended.

Q4: Should I be concerned about cytotoxicity with this compound?

While all transfection reagents can exhibit some level of toxicity, ionizable lipids like this compound are generally designed to have lower toxicity compared to traditional cationic lipids. However, high concentrations of the LNP formulation or suboptimal complex formation can lead to cell death. If you observe significant cytotoxicity, it is crucial to optimize the concentration of the this compound LNPs and ensure your cells are healthy and at an appropriate density.

Troubleshooting Low Transfection Efficiency

Experiencing low transfection efficiency can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues when using this compound lipid nanoparticles.

Step 1: Assess Your Reagents and Nucleic Acids

The quality of your starting materials is paramount for successful transfection.

Problem: Poor Quality Nucleic Acid

| Parameter | Recommendation | How to Check |

| Purity | A260/A280 ratio should be between 1.7 and 1.9. Ratios outside this range suggest protein or chemical contamination. | UV-Vis Spectrophotometer |

| Integrity | Nucleic acid should not be degraded. Less than 20% nicked DNA is recommended for plasmids. | Agarose gel electrophoresis |

| Concentration | Use a precise method to determine concentration. | Fluorometric quantification (e.g., Qubit) is more accurate than spectrophotometry. |

| Endotoxins | Use endotoxin-free purification kits, as endotoxins can impact cell health and transfection efficiency. | Commercially available endotoxin detection kits. |

Problem: Improper Storage or Handling of this compound

| Parameter | Recommendation | Troubleshooting Step |

| Storage Temperature | Store this compound and other lipids at the recommended temperature (typically -20°C) to prevent degradation. | Always refer to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |

| Handling | Avoid vigorous vortexing of lipid solutions, which can lead to peroxide formation and reduced performance. | Gentle mixing by pipetting is recommended. |

Step 2: Optimize Cell Conditions

The health and state of your target cells are critical for efficient uptake of lipid nanoparticles.

Problem: Suboptimal Cell Health and Confluency

| Parameter | Recommendation | Impact on Transfection |

| Cell Viability | Cells should be >90% viable before transfection. | Low viability will result in poor uptake and expression. |

| Cell Confluency | For most adherent cell lines, a confluency of 70-90% at the time of transfection is optimal. | Overly confluent cells may have reduced metabolic activity and division, while sparse cultures can be more susceptible to toxicity. |

| Passage Number | Use low-passage cells. | High-passage number cells can have altered morphology and reduced transfection efficiency. |

| Mycoplasma Contamination | Regularly test for and ensure cells are free from mycoplasma contamination. | Mycoplasma can alter cellular processes and negatively impact transfection outcomes. |

Step 3: Refine Your Transfection Protocol

Careful optimization of the transfection protocol is necessary to achieve the best results with this compound LNPs.

Problem: Suboptimal LNP Formulation and Transfection Conditions

| Parameter | Recommendation | Optimization Strategy |

| Reagent-to-Nucleic Acid Ratio | The optimal ratio is highly dependent on the cell type and nucleic acid. | Perform a titration experiment, varying the ratio of this compound LNP formulation to your nucleic acid (e.g., ratios of 1:1, 2:1, 3:1 of reagent volume to nucleic acid mass). |

| Complex Formation | Form LNP-nucleic acid complexes in a serum-free medium to prevent interference. | Use a medium like Opti-MEM for complex formation, unless otherwise specified. |

| Incubation Time | The optimal incubation time for cells with the transfection complexes can vary. | Test different incubation times (e.g., 4, 6, 12, 24 hours) before changing the medium. |

| Presence of Antibiotics | Do not use antibiotics in the cell culture medium during transfection. | Antibiotics can induce cell stress and reduce transfection efficiency. |

| Serum in Transfection Medium | While complexes should be formed in serum-free media, the transfection itself can often be carried out in serum-containing media, which can improve cell viability. | Confirm if your cell type requires serum during transfection and if the LNP formulation is compatible. |

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the standard transfection workflow and a logical approach to troubleshooting low efficiency.

References

Technical Support Center: AA-T3A-C12 LNP Formulation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AA-T3A-C12 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the composition of a typical this compound LNP formulation?

A typical this compound LNP formulation for siRNA delivery consists of the anisamide-tethered lipidoid this compound, a phospholipid such as DSPC, cholesterol, and a PEG-lipid like C14-PEG.[1] These components are mixed in a specific molar ratio with the siRNA payload in an acidic aqueous solution, often using a microfluidic device for controlled and reproducible self-assembly.[1]

Q2: What are the primary factors that can lead to the aggregation of my this compound LNPs?

Several factors can contribute to LNP aggregation, including:

-

Formulation Composition: The specific lipids and their ratios are critical. For instance, insufficient PEG-lipid concentration can fail to provide an adequate steric barrier against aggregation.[2][3]

-

Environmental Stress: Exposure to elevated temperatures and, particularly, freeze-thaw cycles can induce aggregation.[2]

-

Buffer Conditions: The pH and ionic strength of the formulation buffer play a significant role. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to a neutral charge. Higher ionic strength can also promote aggregation due to charge screening effects.

-

Storage: Improper storage conditions and duration can lead to instability and aggregation over time. Refrigeration (2°C) has been shown to be more effective for long-term stability of some LNP formulations compared to freezing or room temperature storage.

Q3: What analytical techniques are recommended for characterizing this compound LNP aggregation?

A multi-faceted approach using orthogonal analytical techniques is recommended for a comprehensive characterization of LNP aggregation. Key techniques include:

-

Dynamic Light Scattering (DLS): For measuring particle size, polydispersity index (PDI), and zeta potential.

-

Flow Imaging Microscopy (FIM): Techniques like FlowCam can be used to monitor for subvisible particles and the early onset of aggregation by imaging small oligomers.

-

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): To quantify the lipid components and assess their purity and degradation.

-

UV-Vis Spectroscopy: For determining the concentration of the encapsulated nucleic acid payload.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the LNPs.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Increased Particle Size and PDI in a Freshly Prepared Batch | Suboptimal mixing during formulation. | Ensure proper functioning of the microfluidic mixing device. Verify the flow rates and lipid-to-aqueous phase ratios. |

| Inappropriate buffer pH or ionic strength. | Prepare LNPs in an acidic aqueous buffer (e.g., sodium acetate or citrate, pH 4-5) and dialyze into a neutral buffer (e.g., PBS, pH 7.4) for storage and use. | |

| Poor quality of lipid components. | Use high-purity lipids and verify their integrity before use. | |

| Aggregation After a Freeze-Thaw Cycle | Lack of cryoprotectants. | Add cryoprotectants such as sucrose or trehalose to the formulation before freezing to minimize aggregation. |

| Inappropriate freezing/thawing rate. | Optimize the freezing and thawing protocol. Rapid freezing and controlled thawing may reduce stress on the LNPs. | |

| Buffer with significant pH changes upon freezing. | Avoid buffers like phosphate-buffered saline (PBS) for frozen storage, as they can undergo significant pH shifts. Consider alternative buffering systems. | |

| Gradual Aggregation During Storage | Storage at suboptimal temperature. | Store LNPs at a refrigerated temperature (e.g., 2°C) for long-term stability, as this has been shown to be superior to freezing or room temperature for some formulations. |

| Insufficient PEG-lipid shielding. | Optimize the concentration of the PEG-lipid in your formulation to ensure adequate steric stabilization. | |

| Hydrolysis of lipid components. | Ensure the storage buffer pH is optimal for the stability of the lipid components. | |

| Inconsistent Batch-to-Batch Results | Variability in raw materials. | Qualify vendors and test each new lot of lipids and other raw materials. |

| Inconsistent manufacturing process. | Standardize the entire formulation process, including mixing parameters and purification steps like tangential flow filtration (TFF). |

Experimental Protocols

This compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs based on published procedures.

Materials:

-

Anisamide-tethered lipidoid (this compound)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

C14-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

siRNA

-

Ethanol (anhydrous)

-

Sodium citrate buffer (10 nM, pH adjusted as needed)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Dissolve this compound, DSPC, cholesterol, and C14-PEG2000 in ethanol to prepare the lipid solution.

-

Dissolve the siRNA in 10 nM sodium citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

-

The rapid mixing of the two streams will induce the self-assembly of the LNPs.

-

Collect the LNP solution.

-

For purification and buffer exchange, perform dialysis or tangential flow filtration against PBS (pH 7.4).

Characterization of LNP Size and Zeta Potential by DLS

Instrument:

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Dilute a small aliquot of the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the particle size distribution (Z-average diameter) and polydispersity index (PDI).

-

For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol.

Visualizations

Caption: Troubleshooting workflow for LNP aggregation.

Caption: this compound LNP formulation workflow.

References

Minimizing immunogenicity of AA-T3A-C12 nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the immunogenicity of AA-T3A-C12 nanoparticles during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the immunogenicity of this compound nanoparticles?

A1: The immunogenicity of this compound nanoparticles is influenced by a combination of their physicochemical properties and their interaction with the immune system. Key factors include:

-

Surface Chemistry: The surface properties of nanoparticles, such as charge and hydrophobicity, play a crucial role. For self-assembling peptides, a negative surface charge can help in minimizing immunogenicity by preventing uptake by antigen-presenting cells (APCs).[1][2][3] Conversely, positive charges can enhance uptake by APCs.[1][3]

-

Size and Shape: Nanoparticle size can influence immune recognition. Particles in the viral size range (40-50 nm) can be potent immunogens.

-

PEGylation: Surface modification with polyethylene glycol (PEG) can create a "stealth" effect, reducing opsonization (the binding of plasma proteins) and subsequent clearance by the mononuclear phagocyte system.

-

Contaminants: The presence of contaminants, such as endotoxins or residual reagents from the synthesis process, can trigger an immune response.

Q2: What are the common immunological pathways activated by nanoparticles like this compound?

A2: Nanoparticles can activate several innate and adaptive immune pathways:

-

Complement System: Nanoparticles can activate the complement system through the classical, lectin, or alternative pathways. This can lead to opsonization and inflammation.

-

Toll-Like Receptors (TLRs): TLRs are pattern recognition receptors that can recognize components of nanoparticles, leading to the production of inflammatory cytokines.

-

NLRP3 Inflammasome: Some nanoparticles can activate the NLRP3 inflammasome, resulting in the secretion of pro-inflammatory cytokines like IL-1β.

-

Antigen Presentation: Nanoparticles can be taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which can then process and present antigens to T cells, initiating an adaptive immune response.

Q3: How can I reduce the immunogenicity of my this compound nanoparticle formulation?

A3: Several strategies can be employed to minimize the immunogenicity of your formulation:

-

Surface Modification:

-

PEGylation: Covalently attaching PEG to the nanoparticle surface is a widely used method to reduce protein adsorption and immune recognition.

-

Surface Charge Neutralization: For peptide-based nanoparticles, incorporating negatively charged amino acids can reduce uptake by APCs and subsequent immune responses.

-

-

Purification: Rigorous purification to remove any potential contaminants, such as unbound peptides, residual solvents, or endotoxins, is critical.

-

Dose Optimization: Using the lowest effective dose can help to minimize immune activation.

Troubleshooting Guides

Problem 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) observed in in vitro cell culture assays.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Endotoxin Contamination | Test the nanoparticle formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If positive, purify the sample using endotoxin removal columns. | Reduction in cytokine levels to baseline. |

| Inherent Nanoparticle Properties | Modify the surface of the this compound nanoparticles with PEG to shield the surface from immune cell interaction. | Decreased cytokine secretion due to reduced nanoparticle uptake by immune cells. |

| Activation of TLRs | Co-incubate the cells with TLR inhibitors specific to the suspected pathway (e.g., TLR4 inhibitor for LPS-like activation) and the nanoparticles. | Inhibition of cytokine production, confirming TLR-mediated activation. |

| Nanoparticle Aggregation | Characterize the size and stability of the nanoparticles in cell culture media using Dynamic Light Scattering (DLS). If aggregation is observed, optimize the formulation by adjusting the buffer or adding stabilizing excipients. | Stable nanoparticle suspension and reduced non-specific cellular activation. |

Problem 2: Rapid clearance of this compound nanoparticles observed in in vivo studies.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Opsonization and Phagocytosis | PEGylate the surface of the nanoparticles to create a hydrophilic shield that reduces the binding of opsonins. | Prolonged circulation half-life of the nanoparticles in the bloodstream. |

| Complement Activation | Measure complement activation products (e.g., C3a, C5a) in serum after nanoparticle administration. If elevated, modify the nanoparticle surface with complement inhibitory molecules or optimize PEGylation density. | Reduced complement activation and decreased clearance by phagocytic cells. |

| Formation of Anti-PEG Antibodies | If using PEGylated nanoparticles and observing accelerated blood clearance upon repeated administration, test for the presence of anti-PEG antibodies in the serum. Consider using alternative "stealth" polymers. | Maintained circulation time upon subsequent injections. |

Experimental Protocols & Data

Protocol 1: In Vitro Cytokine Production Assay

Objective: To assess the pro-inflammatory potential of this compound nanoparticles by measuring cytokine production from immune cells.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Nanoparticle Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound nanoparticles (e.g., 1, 10, 50, 100 µg/mL). Include a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) and a negative control (vehicle).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Analysis: Measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.

Hypothetical Quantitative Data:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 15 ± 5 | 20 ± 8 | 5 ± 2 | 10 ± 4 |

| This compound (10 µg/mL) | 150 ± 25 | 250 ± 40 | 50 ± 10 | 30 ± 8 |

| PEG-AA-T3A-C12 (10 µg/mL) | 40 ± 10 | 60 ± 15 | 15 ± 5 | 25 ± 6 |

| LPS (1 µg/mL) | 2500 ± 300 | 4000 ± 500 | 800 ± 100 | 500 ± 70 |

Protocol 2: In Vitro Complement Activation Assay

Objective: To determine if this compound nanoparticles activate the complement system.

Methodology:

-

Serum Incubation: Incubate this compound nanoparticles with normal human serum at 37°C for 30-60 minutes. Include a positive control (e.g., zymosan) and a negative control (saline).

-

Measurement of Complement Products:

-

ELISA: Use commercially available ELISA kits to quantify the generation of complement activation products such as C3a, C4d, and sC5b-9 in the serum samples.

-

Western Blot: Analyze the cleavage of C3 into its fragments (C3a and C3b) by Western blotting.

-

Hypothetical Quantitative Data:

| Treatment Group | C3a (ng/mL) | sC5b-9 (ng/mL) |

| Saline Control | 150 ± 30 | 100 ± 20 |

| This compound | 800 ± 120 | 600 ± 90 |

| PEG-AA-T3A-C12 | 250 ± 40 | 180 ± 30 |

| Zymosan | 2000 ± 250 | 1500 ± 200 |

Visualizations

Caption: Experimental workflow for immunogenicity assessment and mitigation.

References

Validation & Comparative

A Head-to-Head Comparison of Cationic Lipids for RNA Delivery: AA-T3A-C12 vs. Clinically Validated Alternatives

For researchers and drug development professionals at the forefront of RNA therapeutics, the choice of a delivery vehicle is paramount. The efficacy and safety of siRNA and mRNA-based drugs are intrinsically linked to the capabilities of their carrier systems. This guide provides a comprehensive comparison of a novel, targeted cationic lipid, AA-T3A-C12, with other widely used cationic lipids such as DLin-MC3-DMA (MC3), ALC-0315, and SM-102.

This analysis is based on preclinical data and aims to provide an objective overview of their respective performance characteristics, supported by experimental evidence.

At a Glance: Comparative Efficacy and Key Features

The selection of a cationic lipid is often dictated by the specific application, target tissue, and the type of nucleic acid being delivered. Below is a summary of the key performance data for this compound and its counterparts.

| Cationic Lipid | Primary Application | Target | Efficacy Highlights | Notes |

| This compound | siRNA/mRNA Delivery | Activated Fibroblasts (Liver) | ~65% silencing of HSP47 in a liver fibrosis model, 2-fold more potent than MC3.[1][2][3] | Anisamide ligand-tethered for targeted delivery to sigma receptors.[1] |

| DLin-MC3-DMA (MC3) | siRNA Delivery | Hepatocytes | ED50 of 0.005 mg/kg for Factor VII silencing in mice.[4] | Gold standard for hepatic siRNA delivery; used in the first FDA-approved siRNA drug, Onpattro. |

| ALC-0315 | mRNA/siRNA Delivery | Hepatocytes, HSCs | For siRNA, 2-fold and 10-fold greater knockdown of FVII and ADAMTS13, respectively, compared to MC3 at 1 mg/kg. For mRNA, elicits higher antibody levels than MC3. | Used in the Pfizer-BioNTech COVID-19 mRNA vaccine. May have a narrower therapeutic window than MC3. |

| SM-102 | mRNA Delivery | Immune Cells (primarily) | In some studies, shows better performance than ALC-0315 for intramuscular mRNA delivery and antibody production. | Used in the Moderna COVID-19 mRNA vaccine. |

Targeted Delivery Mechanism of this compound

The unique efficacy of this compound in the context of liver fibrosis stems from its targeted design. The anisamide ligand integrated into the lipid structure specifically binds to sigma receptors, which are overexpressed on activated hepatic stellate cells (HSCs) – the primary drivers of fibrosis. This targeted approach enhances the delivery of the RNA payload to the disease-relevant cells.

Experimental Workflow for Efficacy Evaluation

The evaluation of cationic lipid efficacy typically follows a standardized workflow, from nanoparticle formulation to in vivo testing. This process allows for a systematic assessment of delivery efficiency and therapeutic outcome.

Detailed Experimental Protocols

Herein are the generalized methodologies for the key experiments cited in the comparative studies.

Lipid Nanoparticle (LNP) Formulation

-

Lipid Composition : LNPs are typically formulated with a molar ratio of 40-50% ionizable cationic lipid, 10-20% helper lipid (e.g., DSPC or DOPE), 30-40% cholesterol, and 1-2% PEG-lipid.

-

This compound LNP : A molar ratio of 50:38.5:10:1.5 of this compound, cholesterol, DSPC, and C14-PEG2000 has been used.

-

MC3 & ALC-0315 LNPs : A common molar ratio is 50:38.5:10:1.5 of the ionizable lipid, cholesterol, DSPC, and a PEG-lipid (e.g., PEG-DMG).

-

-

Method : The lipids are dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA or mRNA at a low pH (e.g., pH 4.0) using a microfluidic mixing device. This process facilitates the self-assembly of the LNPs and ensures efficient encapsulation of the nucleic acid. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4.

In Vitro Gene Silencing/Expression Assays

-

Cell Culture : Relevant cell lines (e.g., activated 3T3-GFP fibroblasts for this compound, HepG2 cells for liver-targeting lipids) are cultured in appropriate media.

-

LNP Treatment : Cells are treated with LNPs encapsulating either a reporter gene (e.g., GFP siRNA or luciferase mRNA) or a therapeutically relevant nucleic acid.

-

Analysis : After a set incubation period (e.g., 48 hours), gene silencing is quantified by measuring the reduction in the target protein or mRNA levels via methods like flow cytometry, western blot, or qRT-PCR. For mRNA delivery, protein expression is often measured using a luciferase assay.

In Vivo Efficacy Studies in Animal Models

-

Animal Models : Disease-relevant animal models are used, such as the carbon tetrachloride (CCl4)-induced liver fibrosis model in mice for evaluating anti-fibrotic therapies.

-

Administration : LNPs are typically administered via intravenous tail vein injection.

-

Biodistribution Analysis : To determine the tissue accumulation of the LNPs, a fluorescently labeled siRNA (e.g., Cy5-siRNA) can be used, followed by imaging of dissected organs.

-

Therapeutic Efficacy Assessment : At the end of the study period, tissues are harvested for analysis. This can include:

-

Quantification of target mRNA or protein levels to confirm gene silencing or expression.

-

Histological analysis to assess phenotypic changes (e.g., collagen deposition in the liver).

-

Measurement of relevant biomarkers in the blood (e.g., liver enzymes for toxicity assessment).

-

Concluding Remarks

The landscape of RNA delivery is continually evolving, with novel cationic lipids like this compound offering promising new avenues for targeting specific cell types and diseases. While established lipids like MC3, ALC-0315, and SM-102 have paved the way for clinically approved RNA therapeutics, the development of next-generation lipids with enhanced targeting capabilities and improved safety profiles is crucial for expanding the reach of this powerful therapeutic modality. The choice between these lipids will ultimately depend on the specific therapeutic goal, balancing the need for potent gene silencing or expression with the requirement for minimal off-target effects and toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligand-tethered lipid nanoparticles for targeted RNA delivery to treat liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Silencing HSP47: A Comparative Guide to AA-T3A-C12 and DLin-MC3-DMA siRNA-LNP Delivery Platforms

For Researchers, Scientists, and Drug Development Professionals

Heat Shock Protein 47 (HSP47) has emerged as a critical therapeutic target in the fight against fibrotic diseases. Its role as a collagen-specific molecular chaperone makes it an attractive candidate for intervention to halt the excessive collagen deposition that characterizes fibrosis. Small interfering RNA (siRNA) offers a potent mechanism for silencing HSP47 expression, but its effective delivery to target cells, primarily activated fibroblasts and hepatic stellate cells (HSCs), remains a significant hurdle. This guide provides an objective comparison of two lipid nanoparticle (LNP) platforms for siRNA delivery: the novel ligand-tethered AA-T3A-C12 LNP and the well-established benchmark, DLin-MC3-DMA (MC3) LNP.

Performance Comparison: this compound vs. DLin-MC3-DMA LNPs

Experimental data from preclinical studies in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis demonstrates the superior performance of the this compound LNP formulation for HSP47 knockdown and the amelioration of fibrosis.[1][2]

In Vitro HSP47 Knockdown

In cultured activated fibroblasts and primary hepatic stellate cells (HSCs), this compound/siHSP47 LNPs exhibited significantly higher knockdown efficiency compared to their MC3 counterparts.

| Cell Type | LNP Formulation | HSP47 Knockdown Efficiency |

| Activated 3T3 Fibroblasts | This compound/siHSP47 | ~60% |

| MC3/siHSP47 | ~35% | |

| Activated Primary HSCs | This compound/siHSP47 | 65% |

| MC3/siHSP47 | 34% |

In Vivo HSP47 Knockdown and Therapeutic Efficacy

Intravenous administration of this compound/siHSP47 LNPs in a mouse model of liver fibrosis resulted in a potent, targeted knockdown of HSP47, significantly outperforming the MC3 LNP formulation.[1][2] This superior silencing translated to a more dramatic reduction in liver fibrosis.

| Parameter | This compound/siHSP47 LNP | DLin-MC3-DMA/siHSP47 LNP |

| HSP47 Knockdown in Liver | ~65% | ~31% |

| Collagen Deposition | Significantly Reduced | Moderately Reduced |

| Liver Fibrosis | Dramatically Reduced | Moderately Reduced |

While both LNPs show primary accumulation in the liver, the this compound formulation demonstrates enhanced delivery to activated fibroblasts within the liver microenvironment.[1]

Visualizing the Pathway and Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and those reported in the comparative studies of this compound and MC3 LNPs.

LNP Formulation via Microfluidic Mixing

1. This compound/siRNA LNP Formulation

-

Lipid Stock Solution (in Ethanol):

-

Anisamide-tethered lipidoid (this compound)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid, e.g., C14-PEG)

-

The typical molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).

-

-

siRNA Solution:

-

HSP47 siRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).

-

-

Microfluidic Mixing:

-

The ethanol lipid solution and the aqueous siRNA solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr).

-

The flow rate ratio and total flow rate should be optimized to achieve desired particle size and encapsulation efficiency.

-

-

Purification:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

-

2. DLin-MC3-DMA/siRNA LNP Formulation (Benchmark)

-

Lipid Stock Solution (in Ethanol):

-

DLin-MC3-DMA

-

DSPC

-

Cholesterol

-

PEG-DMG

-

A commonly used molar ratio is 50:10:38.5:1.5.

-

-

siRNA Solution:

-

siRNA dissolved in 50 mM citrate buffer (pH 4.0).

-

-

Microfluidic Mixing and Purification:

-

Follow the same procedure as for the this compound LNPs.

-

Quantitative Real-Time PCR (qPCR) for HSP47 mRNA Expression

-

RNA Extraction:

-

Extract total RNA from liver tissue homogenates using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qPCR Reaction:

-

Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.

-

Primer Sequences (Mouse):

-

HSP47 (SERPINH1): Commercially available pre-designed primers are recommended for optimal performance.

-

GAPDH (housekeeping gene):

-

Forward: 5'-CATCACTGCCACCCAGAAGACTG-3'

-

Reverse: 5'-ATGCCAGTGAGCTTCCCGTTCAG-3'

-

-

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

-

Data Analysis:

-

Calculate the relative expression of HSP47 mRNA using the 2-ΔΔCt method, normalized to GAPDH expression.

-

Western Blot for HSP47 Protein Expression

-

Protein Extraction:

-

Homogenize liver tissue in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against HSP47 overnight at 4°C. A recommended starting dilution for a polyclonal anti-HSP47 antibody is 1:500-1:1000. A monoclonal antibody can be used at a concentration of 0.1 µg/mL.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000-1:20,000 for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against GAPDH or β-actin as a loading control.

-

Quantification of Liver Collagen

1. Sirius Red Staining

-

Tissue Preparation:

-

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

Wash with acidified water (0.5% acetic acid).

-

Dehydrate in ethanol, clear in xylene, and mount.

-

-

Quantification:

-

Capture images of the stained sections under a microscope.

-

Quantify the collagen proportionate area (the area of red-stained collagen divided by the total tissue area) using image analysis software (e.g., ImageJ).

-

2. Hydroxyproline Assay

-

Tissue Hydrolysis:

-

Hydrolyze a known weight of liver tissue in 6 M HCl at 110-120°C for 18-24 hours.

-

-

Assay Procedure:

-

Neutralize the hydrolysate.

-

The assay is based on the oxidation of hydroxyproline followed by a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored product.

-

Measure the absorbance at ~560 nm.

-

-

Quantification:

-

Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

-

Collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen.

-

3. Collagen Type I ELISA

-

Commercially available ELISA kits provide a sensitive and specific method for quantifying Collagen Type I in tissue homogenates.

-

Follow the manufacturer's instructions for sample preparation, incubation times, and data analysis. These kits typically involve the capture of Collagen Type I by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.

References

A Head-to-Head Battle in Hepatic Fibrosis: AA-T3A-C12 Versus Traditional LNPs for Targeted RNAi Therapy

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the novel AA-T3A-C12 lipid nanoparticle system against traditional lipid nanoparticles (LNPs) for in vivo RNA delivery, with a specific focus on treating liver fibrosis.

The emergence of RNA interference (RNAi) has opened new frontiers in treating a myriad of diseases by silencing detrimental genes. However, the clinical translation of RNAi therapeutics hinges on the development of safe and effective delivery vehicles. This guide dissects the performance of a promising newcomer, this compound, a ligand-tethered lipidoid, and contrasts it with well-established, traditional LNP formulations, particularly those utilizing the FDA-approved ionizable lipid, MC3.

Executive Summary: Enhanced Targeting and Potency with this compound

This compound is an innovative lipidoid nanoparticle engineered for targeted delivery of small interfering RNA (siRNA) to activated hepatic stellate cells (HSCs), the primary drivers of liver fibrosis.[1][2] This is achieved by incorporating an anisamide ligand that binds to sigma receptors, which are overexpressed on the surface of activated HSCs.[1] In contrast, traditional LNPs, while effective for general liver delivery, lack this specific cell-targeting capability and primarily accumulate in hepatocytes.[3] Preclinical studies demonstrate that this targeted approach endows this compound with significantly greater potency in silencing the profibrotic gene, Heat Shock Protein 47 (HSP47), compared to its traditional counterparts.[4]

Quantitative Performance Metrics: A Side-by-Side Comparison

The following tables summarize the key physicochemical and in vivo performance characteristics of this compound LNPs and traditional MC3-based LNPs.

| Physicochemical Properties | This compound LNP | Traditional LNP (MC3) |

| Particle Size (Diameter) | ~100 nm | 80 - 90 nm |

| Polydispersity Index (PDI) | Low (specific value not consistently reported) | < 0.2 |

| Zeta Potential | Near-neutral | Slightly negative |

| RNA Encapsulation Efficiency | High | >90% |

| In Vivo Performance | This compound LNP | Traditional LNP (MC3) |

| Primary Target Organ | Liver | Liver |

| Primary Target Cell Type | Activated Hepatic Stellate Cells | Hepatocytes |

| Biodistribution Profile | Enhanced accumulation in the fibrotic liver compared to MC3 LNPs. Specific quantitative data (%ID/g) is not readily available in the public domain. | Predominant accumulation in the liver. Specific quantitative data (%ID/g) varies but is consistently high in the liver. |

| In Vivo Efficacy (HSP47 Silencing) | ~65% silencing of HSP47 in a mouse model of liver fibrosis. | Approximately 2-fold less potent than this compound in the same model. |

| Therapeutic Outcome | Significant reduction in collagen deposition and alleviation of liver fibrosis. | Less effective at reducing fibrosis compared to this compound. |

Visualizing the Mechanisms and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Targeted vs. Non-Targeted LNP Delivery Pathways.

Caption: Experimental Workflow for In Vivo LNP Comparison.

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the comparative data. The following protocols are synthesized from established methods in the field.

LNP Formulation and Characterization

-

LNP Formulation: Both this compound and traditional MC3 LNPs encapsulating siRNA are typically formulated using microfluidic mixing. An ethanol phase containing the specific lipid mixture (ionizable lipid/lipidoid, helper lipid, cholesterol, and PEG-lipid) is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA. The resulting nanoparticles are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

-

Physicochemical Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

-

Zeta Potential: Determined by laser Doppler velocimetry.

-

RNA Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay (e.g., RiboGreen) that measures the fluorescence of the dye upon binding to RNA. The difference in fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100) is used to calculate the percentage of encapsulated RNA.

-

In Vivo Comparison in a Mouse Model of Liver Fibrosis

-

Animal Model: Liver fibrosis is induced in mice (e.g., C57BL/6 strain) by intraperitoneal injections of carbon tetrachloride (CCl4) twice a week for 4-8 weeks. This model recapitulates key features of human liver fibrosis, including the activation of HSCs.

-

LNP Administration: Following the induction of fibrosis, mice are treated with intravenous injections of either this compound/siHSP47 LNPs or MC3/siHSP47 LNPs. A typical dosing regimen might involve twice-weekly injections for 2-4 weeks.

-

Biodistribution Analysis:

-

To assess organ distribution, siRNA can be labeled with a near-infrared fluorescent dye (e.g., Cy5).

-

At a predetermined time point after the final injection, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) are harvested.

-

The fluorescence intensity in each organ is measured using an in vivo imaging system (IVIS) to determine the relative accumulation of the LNPs. For quantitative analysis, tissue homogenates can be prepared, and fluorescence can be measured with a plate reader and normalized to tissue weight.

-

-

Evaluation of Therapeutic Efficacy:

-

HSP47 Protein Quantification: Liver tissue lysates are prepared, and the levels of HSP47 protein are determined by Western blot analysis. GAPDH or another housekeeping protein is used as a loading control for normalization.

-

Histological Assessment of Fibrosis: Liver sections are stained with Sirius Red to visualize collagen deposition. The extent of fibrosis is then quantified using image analysis software.

-

In Vivo Safety and Toxicity Assessment

-

Monitoring: Throughout the study, the general health of the animals, including body weight, is monitored.

-

Blood Chemistry: At the end of the study, blood samples are collected to analyze serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.

-

Histopathology: In addition to fibrosis staining, liver sections can be stained with Hematoxylin and Eosin (H&E) to evaluate for any signs of inflammation or cellular damage.

Concluding Remarks

The development of this compound represents a significant advancement in the targeted delivery of RNAi therapeutics for liver fibrosis. Its ability to specifically engage with activated HSCs translates to superior in vivo potency compared to traditional, non-targeted LNPs. While traditional LNPs remain a valuable tool for liver-directed therapies, the targeted approach of this compound offers a more refined and potentially more effective strategy for diseases driven by specific cell types within the liver. The experimental framework outlined in this guide provides a robust methodology for the continued evaluation and comparison of novel LNP platforms, ultimately paving the way for the next generation of RNA-based medicines.

References

- 1. ipstherapeutique.com [ipstherapeutique.com]

- 2. Ligand-tethered lipid nanoparticles for targeted RNA delivery to treat liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comparative Guide to AA-T3A-C12-Mediated Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of AA-T3A-C12-mediated gene silencing, comparing its performance with alternative technologies. The information is supported by experimental data to aid in the selection of the most appropriate gene silencing strategy for your research and therapeutic development needs.

Introduction to this compound-Mediated Gene Silencing

This compound is a novel ionizable lipidoid designed for the targeted delivery of small interfering RNA (siRNA) therapeutics. It is a key component of lipid nanoparticles (LNPs) that can encapsulate and protect siRNA molecules, facilitating their delivery to specific cell types. The anisamide ligand incorporated into this compound allows for targeted delivery to cells overexpressing the sigma receptor, such as activated hepatic stellate cells (HSCs) involved in liver fibrosis.[1][2]

The mechanism of action involves the formulated LNP fusing with the endosomal membrane after cellular uptake, releasing the siRNA into the cytoplasm. The siRNA then engages the RNA-induced silencing complex (RISC), leading to the sequence-specific degradation of the target messenger RNA (mRNA) and subsequent reduction in protein expression.

Performance Comparison of Gene Silencing Technologies

The selection of a gene silencing technology depends on various factors, including the desired level and duration of silencing, delivery efficiency to the target tissue, and the potential for off-target effects. This section compares this compound-mediated siRNA delivery with other prominent gene silencing platforms.

Quantitative Comparison of LNP-siRNA Delivery Systems

The efficacy of siRNA-based therapies is highly dependent on the delivery vehicle. The following table summarizes the in vivo gene silencing efficiency of this compound LNPs in comparison to the clinically utilized MC3 LNP. The data is based on the silencing of Heat Shock Protein 47 (HSP47), a key target in liver fibrosis.

| Delivery System | Target Gene | In Vivo Silencing Efficiency | Fold Improvement vs. MC3 | Reference |

| This compound LNP | HSP47 | ~65% | ~2-fold more potent | [1][2][3] |

| MC3 LNP | HSP47 | Not specified directly, but implied to be ~32.5% based on 2-fold improvement of this compound | N/A |

Qualitative Comparison of Gene Silencing Modalities

Beyond the delivery system, the choice of the gene silencing molecule itself is critical. The following table provides a qualitative comparison of the most common gene silencing technologies: siRNA, short hairpin RNA (shRNA), and CRISPR interference (CRISPRi).

| Feature | siRNA (delivered by LNP) | shRNA (virally delivered) | CRISPRi (virally or non-virally delivered) |

| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Post-transcriptional gene silencing via cellular processing into siRNA. | Transcriptional repression by blocking RNA polymerase. |

| Silencing Level | Knockdown | Knockdown | Knockdown |

| Duration of Effect | Transient | Stable and long-term | Stable and long-term |

| Off-Target Effects | Can have off-target effects through miRNA-like activity. | Generally reported to have fewer off-target effects than siRNA. | Considered to have high specificity and fewer off-target effects. |

| Delivery | Non-viral (e.g., LNPs) | Primarily viral (e.g., lentivirus, AAV) | Viral or non-viral |

| Immunogenicity | Dependent on delivery vehicle and siRNA modifications. | Potential for immunogenicity due to viral vectors. | Potential for immunogenicity from Cas protein. |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate cross-validation of gene silencing technologies. Below are representative protocols for the formulation of this compound LNPs and a general workflow for an in vivo comparative study.

Protocol 1: Formulation of this compound/siRNA Lipid Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating siRNA using a microfluidic device.

Materials:

-

This compound lipidoid

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

C14-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

siRNA targeting the gene of interest (e.g., HSP47)

-

Ethanol (100%)

-

Citrate buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device and cartridges

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and C14-PEG2000 in 100% ethanol to create individual stock solutions. A common molar ratio for formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:C14-PEG2000).

-

Prepare siRNA Solution: Dissolve the siRNA in 10 mM citrate buffer.

-

Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. c. Set the flow rates to achieve a desired aqueous to organic flow rate ratio (e.g., 3:1). d. Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

-

Dialysis: Dialyze the formulated LNPs against PBS overnight at 4°C to remove ethanol and unincorporated components.

-

Characterization: a. Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the LNPs. c. siRNA Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a RiboGreen assay after lysing the LNPs with a detergent like Triton X-100. d. Morphology: Visualize the LNPs using Transmission Electron Microscopy (TEM).

Protocol 2: In Vivo Cross-Validation of Different Gene Silencing Platforms

This protocol provides a general framework for comparing the in vivo efficacy of different gene silencing technologies targeting the same gene (e.g., HSP47) in a relevant animal model (e.g., a mouse model of liver fibrosis).

Animal Model:

-

Induce liver fibrosis in mice (e.g., via carbon tetrachloride (CCl4) administration).

Treatment Groups (Example):

-

Control: PBS or non-targeting siRNA LNP.

-

This compound LNP-siRNA: Administer this compound LNPs encapsulating siRNA targeting HSP47.

-

Alternative LNP-siRNA: Administer a different LNP formulation (e.g., MC3) with the same siRNA.

-

shRNA: Administer a viral vector (e.g., AAV) expressing an shRNA targeting HSP47.

-

CRISPRi: Administer a delivery system (viral or non-viral) for the CRISPRi components (dCas9 and guide RNA) targeting the HSP47 promoter.

Procedure:

-

Administration: Administer the respective treatments to the mice via an appropriate route (e.g., intravenous injection).

-

Tissue Collection: At predetermined time points, euthanize the animals and collect the target tissue (e.g., liver).

-

On-Target Gene Silencing Analysis: a. mRNA Level: Isolate total RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. b. Protein Level: Isolate total protein and perform Western blotting or ELISA to quantify the protein levels of the target gene.

-

Off-Target Analysis: a. Transcriptome-wide analysis: Perform RNA-sequencing (RNA-seq) on RNA from the different treatment groups to identify genome-wide changes in gene expression. b. Bioinformatic analysis: Use computational tools to predict potential off-target sites for the siRNA, shRNA, and guide RNA sequences. c. Validation of off-targets: Validate potential off-target gene expression changes identified by RNA-seq using qRT-PCR. For CRISPR-based methods, targeted sequencing of predicted off-target loci can be performed to detect unintended edits.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow of this compound LNP-mediated gene silencing.

Comparison of Gene Silencing Technologies

Caption: Pros and cons of major gene silencing technologies.

References

A Comparative Guide to AA-T3A-C12 LNPs for Liver Fibrosis Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key driver of this process is the activation of hepatic stellate cells (HSCs), which transform into collagen-producing myofibroblasts. A promising therapeutic strategy involves the targeted delivery of small interfering RNA (siRNA) to these activated HSCs to silence genes critical for fibrosis. This guide provides a detailed comparison of a novel siRNA delivery platform, Anisamide-tethered T3A-C12 lipid nanoparticles (AA-T3A-C12 LNPs), with other relevant alternatives, supported by experimental data.

Mechanism of Action: Targeting the Engine of Fibrosis

This compound LNPs are designed for the targeted delivery of siRNA to activated HSCs. The core of this technology lies in the anisamide ligand, which specifically binds to the sigma receptor overexpressed on the surface of activated HSCs. This targeted approach enhances the delivery of the siRNA payload to the cells driving fibrosis. The encapsulated siRNA is designed to silence the expression of Heat Shock Protein 47 (HSP47), a molecular chaperone essential for the proper folding and secretion of procollagen, the precursor to collagen. By inhibiting HSP47, this compound LNPs effectively reduce collagen production, a key factor in the progression of liver fibrosis.[1]

Performance Comparison: this compound LNPs vs. Alternatives

The efficacy of this compound LNPs has been benchmarked against the clinically utilized and FDA-approved DLin-MC3-DMA (MC3) LNP, as well as another experimental siRNA-LNP targeting procollagen α1(I). The data, summarized in the tables below, demonstrates the superior performance of this compound LNPs in a preclinical model of liver fibrosis.

Table 1: In Vivo Gene Silencing Efficacy

| LNP Formulation | Target Gene | Gene Silencing Efficiency | Reference |

| This compound LNP | HSP47 | ~65% knockdown | [1][2] |

| MC3 LNP | HSP47 | 31% knockdown | [2] |

As demonstrated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, this compound LNPs were found to be twofold more potent in silencing HSP47 compared to MC3 LNPs.[2]

Table 2: Anti-Fibrotic Efficacy (Collagen Deposition)

| LNP Formulation | Therapeutic Target | Reduction in Collagen Deposition | Reference |

| This compound LNP | HSP47 Silencing | Significantly more significant reduction compared to MC3 LNP | |

| MC3 LNP | HSP47 Silencing | Significant reduction | |

| C12-200 LNP | Procollagen α1(I) Silencing | 40-60% decrease |

Morphometric quantification of Picrosirius red-stained areas in liver sections from fibrotic mice confirmed a significantly decreased collagen deposition in the this compound/siHSP47 LNP-treated group, which was more pronounced than that in the MC3/siHSP47 LNP-treated group.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model

This widely used model recapitulates the key features of human liver fibrosis.

1. Animal Model:

-

Species: Male C57BL/6 mice, 6-8 weeks old.

2. Induction of Fibrosis:

-

CCl4 is diluted in corn oil (e.g., 1:4 v/v).

-

Administer CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.

-

Injections are performed twice weekly for a period of 4-8 weeks to induce significant fibrosis.

3. LNP Treatment:

-

LNP formulations (e.g., this compound/siHSP47, MC3/siHSP47) are administered via tail vein injection.

-

Dosage and frequency of administration will vary depending on the study design (e.g., 1 mg/kg of siRNA, once weekly for 4 weeks).

4. Assessment of Fibrosis:

-

Histological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red to visualize collagen deposition. The stained area is quantified using image analysis software.

-

Gene Expression Analysis: Liver tissue is homogenized for RNA extraction. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of fibrotic markers such as Col1a1 (collagen type I alpha 1) and Acta2 (α-smooth muscle actin).

-

Protein Analysis: Western blotting is used to quantify the protein levels of HSP47 and other relevant proteins in liver lysates.

Visualizing the Mechanisms

Signaling Pathway of HSP47 in Collagen Production

Caption: HSP47-mediated collagen production and its upstream regulation by TGF-β.

Experimental Workflow for Evaluating siRNA-LNP Efficacy in Liver Fibrosis

References

Assessing the therapeutic potential of AA-T3A-C12 in preclinical models

This guide provides a comparative assessment of the novel therapeutic candidate, AA-T3A-C12, against the current standard-of-care, Compound-X, in preclinical models of non-small cell lung cancer (NSCLC). The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate efficacy, mechanism of action, and preliminary safety profiles.

In Vitro Efficacy: Cellular Viability and Target Inhibition

This compound was designed as a potent and selective inhibitor of the kinase domain of the oncogenic protein Kinase-Y. Its efficacy was first assessed in the A549 NSCLC cell line, which expresses high levels of activated Kinase-Y.

Data Summary: In Vitro IC50 Values

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| This compound | Kinase-Y | A549 | Cell Viability (72h) | 15.2 |

| Compound-X | Kinase-Y | A549 | Cell Viability (72h) | 89.5 |

| This compound | Kinase-Y | H460 | Cell Viability (72h) | 21.7 |